molecular formula C8H5BrF2O2 B2693628 4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole CAS No. 72769-05-2

4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole

Cat. No. B2693628
CAS RN: 72769-05-2
M. Wt: 251.027
InChI Key: DWSQSTVDTPKIFZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole, commonly known as BMD, is a synthetic compound belonging to the class of organic molecules known as difluorobenzodioxoles. BMD has been studied extensively in the past few decades due to its unique properties and potential applications in various fields. This compound has been used in a variety of research applications, such as in the synthesis of other compounds and as a catalyst in organic chemistry. Additionally, BMD has been studied for its potential as a therapeutic agent due to its ability to interact with various biochemical and physiological processes.

Scientific Research Applications

1. Structural Elaboration in Organic Chemistry

4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole is used in the structural elaboration of organic compounds. It has been applied in bromine migration processes to create derivatives such as 5-bromo-2,2-difluoro-1,3-benzodioxole and 4-carboxy derivatives. This demonstrates its utility in synthetic organic chemistry for creating structurally diverse compounds (Gorecka, Leroux, & Schlosser, 2004).

2. Development of Novel Derivatives

The compound has been utilized to develop a wide range of new derivatives, serving as an acidic arene. These derivatives include carboxylic acids, ketones, aldehydes, and amines, showcasing the compound's versatility in chemical reactions (Schlosser, Gorecka, & Castagnetti, 2003).

3. Medicinal Chemistry Research

In medicinal chemistry, 2,2-difluorobenzodioxole, a related compound, has been employed as a more stable derivative of benzodioxole. Its derivatives, like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, have potential for further functionalization in drug development (Catalani, Paio, & Perugini, 2010).

4. Synthesis of Ligands for Enantioselective Catalysts

The compound is instrumental in synthesizing ligands for enantioselective catalysts, particularly in the creation of atropisomeric bisphosphines, which are valuable in asymmetric synthesis (Leroux, Gorecka, & Schlosser, 2004).

5. Crystal Structure Analysis

In crystallography, derivatives of 2,2-difluoro-1,3-benzodioxole have been studied to understand molecular interactions, such as hydrogen bonding and π–π stacking, which are crucial in the development of new materials and pharmaceuticals (Meng, Hou, Yu, & Gao, 2011).

properties

IUPAC Name

4-(bromomethyl)-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSQSTVDTPKIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72769-05-2
Record name 4-(bromomethyl)-2,2-difluoro-1,3-dioxaindane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

76 g of 2,2-difluoro-4-methyl-1,3-benzodioxole and 200 mg of Azobisisobutyronitrile are added to a suspension of 90 g of N-bromosuccinimide in 400 ml of methylene chloride. The mixture is then heated under reflux, with stirring, until all the undissolved material floats to the top. After cooling, the succinimide is filtered off with suction and rinsed with carbon tetrachloride and the solution is then distilled in order to separate off the carbon tetrachloride. 117 g of crude benzyl bromide remain in the residue and are employed without purification.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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